

Unveiling GGACK: A Technical Guide to the Irreversible Serine Protease Inhibitor

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Compound of Interest

Compound Name: GGACK

Cat. No.: B1608369

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The full name of the **GGACK** compound is Glutamyl-glycyl-arginine chloromethyl ketone. This potent, irreversible inhibitor has garnered significant attention within the scientific community for its specific targeting of key enzymes in critical biological pathways. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of **GGACK**'s properties, mechanism of action, and its impact on cellular signaling.

Core Compound Information

Glutamyl-glycyl-arginine chloromethyl ketone, commonly abbreviated as **GGACK**, is a synthetic tripeptide derivative. Its structure is specifically designed to interact with the active site of certain serine proteases, leading to their irreversible inactivation.

Property	Value	Source
Full Name	Glutamyl-glycyl-arginine chloromethyl ketone	N/A
Synonyms	Glu-Gly-Arg-chloromethyl ketone, GGACK	N/A
Molecular Formula	C14H25ClN6O5	N/A
Molecular Weight	392.84 g/mol	N/A
CAS Number	65113-67-9	N/A

Mechanism of Action: Irreversible Inhibition of uPA and Factor Xa

GGACK functions as a highly effective and irreversible inhibitor of two key serine proteases: urokinase-type plasminogen activator (uPA) and Factor Xa. The chloromethyl ketone moiety is crucial for its mechanism of action, as it forms a covalent bond with the active site histidine residue of these proteases, leading to their permanent inactivation.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Urokinase-type plasminogen activator is a critical enzyme involved in tissue remodeling, cell migration, and invasion, primarily through the conversion of plasminogen to the broad-spectrum protease plasmin. By irreversibly inhibiting uPA, **GGACK** can effectively block these processes, making it a valuable tool for studying and potentially treating diseases characterized by excessive tissue degradation and cell migration, such as cancer metastasis.

Inhibition of Factor Xa

Factor Xa is a pivotal enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final effector protease in clot formation. As an irreversible inhibitor of Factor Xa, **GGACK** demonstrates potent anticoagulant properties. This makes it a subject of interest in the research and development of novel antithrombotic therapies.

While specific IC₅₀ or K_i values for **GGACK** are not readily available in the public domain, its characterization as a "potent" inhibitor underscores its high affinity and rapid inactivation of its target proteases.

Experimental Protocols: A Generalized Approach to Inhibition Assays

Detailed experimental protocols for **GGACK** are often specific to the laboratory and the particular application. However, a generalized chromogenic assay protocol to determine the inhibitory activity of **GGACK** against uPA or Factor Xa is provided below.

Generalized Chromogenic Inhibition Assay for uPA or Factor Xa

Objective: To determine the inhibitory effect of **GGACK** on the enzymatic activity of uPA or Factor Xa.

Principle: The activity of the protease is measured by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of color development.

Materials:

- Purified human urokinase-type plasminogen activator (uPA) or Factor Xa
- **GGACK** (Glutamyl-glycyl-arginine chloromethyl ketone)
- Chromogenic substrate for uPA (e.g., S-2444) or Factor Xa (e.g., S-2222)
- Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.5, containing NaCl and a carrier protein like BSA)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **GGACK** in a suitable solvent (e.g., DMSO or water).
 - Prepare serial dilutions of **GGACK** in Assay Buffer to achieve a range of final concentrations to be tested.

- Prepare a solution of the target enzyme (uPA or Factor Xa) in Assay Buffer to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.
- Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay Buffer (to make up the final volume)
 - A fixed volume of the enzyme solution (uPA or Factor Xa).
 - A volume of the diluted **GGACK** solution or vehicle control.
 - Include control wells:
 - No-enzyme control: Assay Buffer and substrate only.
 - No-inhibitor control (100% activity): Assay Buffer, enzyme, and vehicle.
- Pre-incubation:
 - Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
 - Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader set to kinetic mode at 37°C. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10-30 minutes) by adding a stop solution (e.g., acetic acid) and read the final absorbance.
- Data Analysis:

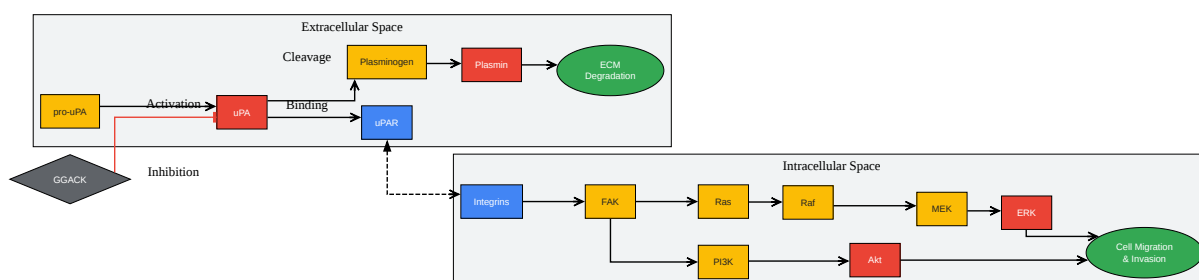
- Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
- Plot the percentage of inhibition $[(1 - (V_{\text{inhibitor}} / V_{\text{control}})) * 100]$ against the logarithm of the **GGACK** concentration.
- Determine the IC50 value, which is the concentration of **GGACK** that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Logical Relationships

The inhibition of uPA and Factor Xa by **GGACK** has significant implications for their respective signaling pathways. While direct studies on the downstream signaling consequences of **GGACK** are limited, the established roles of its targets allow for the depiction of the pathways it perturbs.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The uPA/uPAR system is a key regulator of extracellular matrix degradation, cell migration, and invasion. Its signaling is multifaceted, involving both proteolytic and non-proteolytic functions that can activate intracellular signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

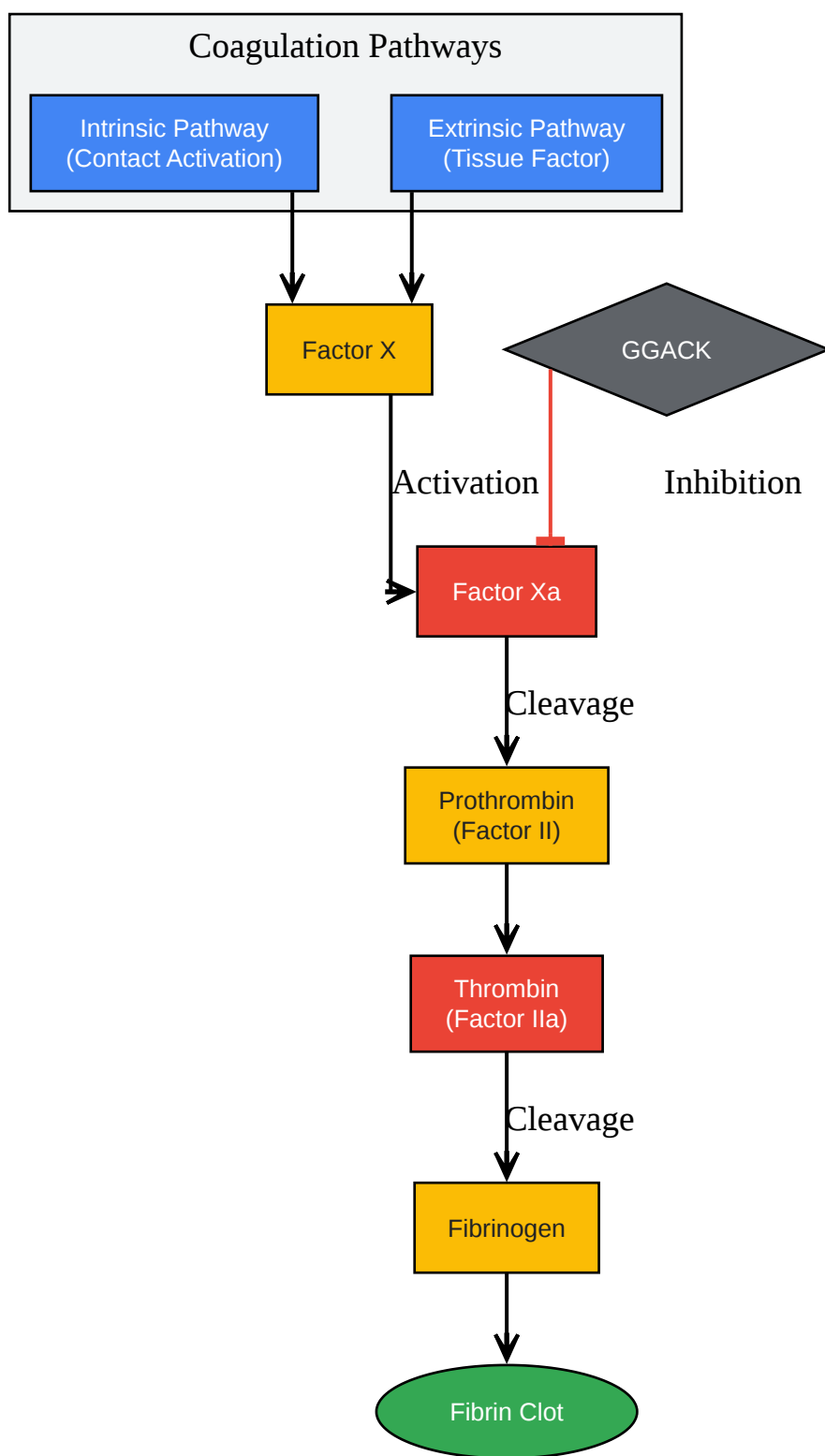


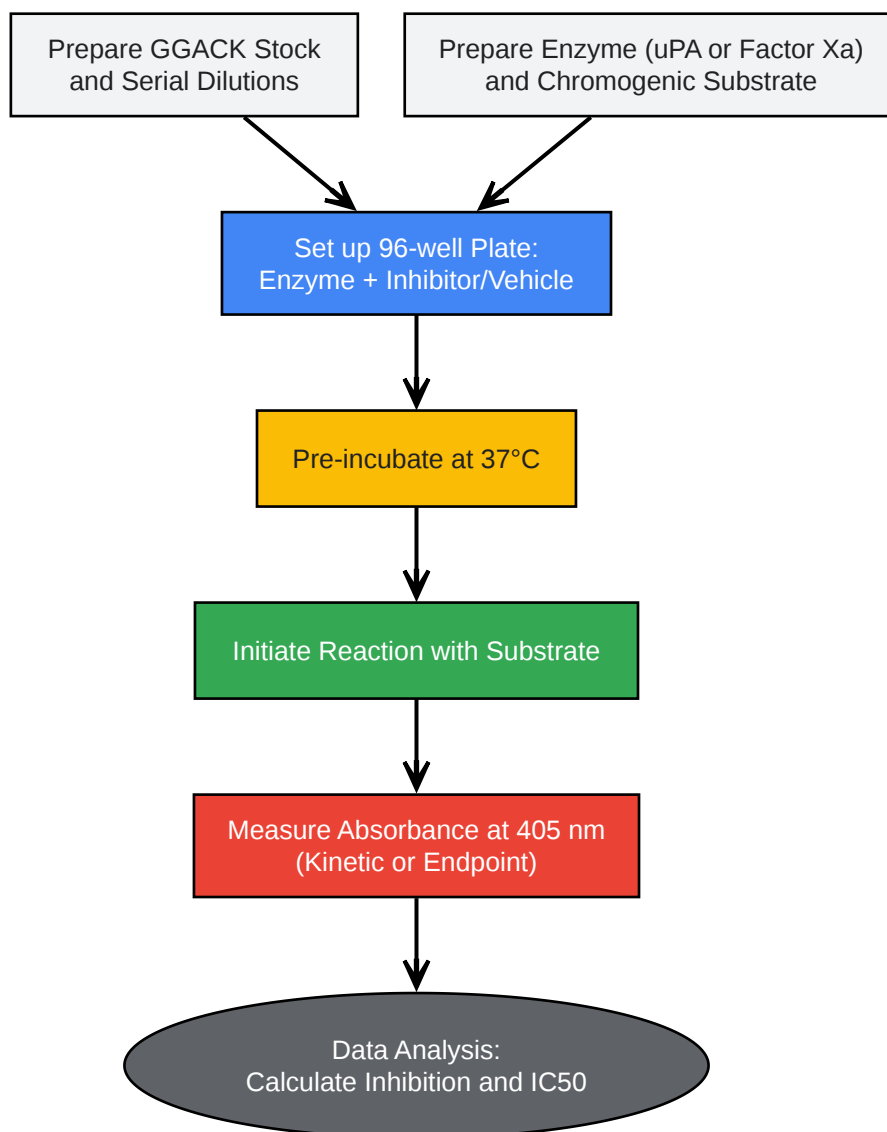
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Caption: The uPA/uPAR signaling cascade and the inhibitory action of **GGACK**.

Factor Xa and the Coagulation Cascade

Factor Xa occupies a central position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to generate thrombin, which then leads to the formation of a stable fibrin clot.





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